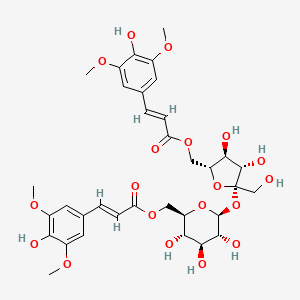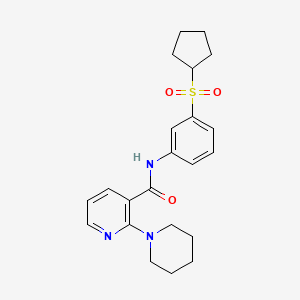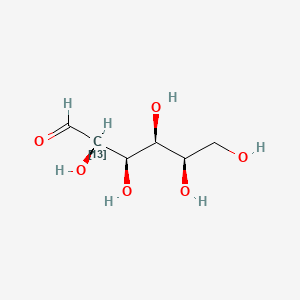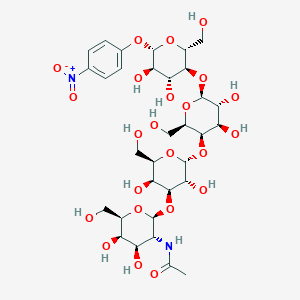
GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc-|A-pNP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc-|A-pNP is a complex carbohydrate structure that plays a significant role in various biological processes. It is composed of multiple sugar units linked together in a specific sequence, making it a valuable molecule for research in glycobiology and related fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc-|A-pNP involves multiple steps of glycosylation reactions. The process typically starts with the preparation of individual sugar units, which are then sequentially linked using glycosyl donors and acceptors under specific reaction conditions. Common reagents used in these reactions include glycosyl halides, thioglycosides, and glycosyl trichloroacetimidates. The reactions are often catalyzed by Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific glycosyltransferases are used to catalyze the formation of glycosidic bonds. This method offers high specificity and efficiency, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc-|A-pNP: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or azides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents like sodium borohydride, and substitution reagents like tosyl chloride. The reactions are typically carried out under mild conditions to preserve the integrity of the carbohydrate structure .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc-|A-pNP: has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: It serves as a probe for studying carbohydrate-protein interactions and cell surface glycosylation patterns.
Medicine: It is used in the development of diagnostic tools and therapeutic agents targeting specific carbohydrate structures on cell surfaces.
作用機序
The mechanism of action of GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc-|A-pNP involves its interaction with specific proteins and receptors on the cell surface. The compound binds to carbohydrate-binding proteins, such as lectins, which mediate various biological processes including cell-cell adhesion, signal transduction, and immune response. The molecular targets and pathways involved in these interactions are critical for understanding the biological functions of this compound .
類似化合物との比較
GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc-|A-pNP: can be compared with other similar compounds such as:
GalNAc|A(1-3)Gal|A(1-4)Glc|A-pNP: This compound lacks one galactose unit, making it structurally simpler.
GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc|A-pNP: This compound has a different linkage pattern, which can affect its biological activity.
GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc|A-pNP: This compound has additional functional groups, which can enhance its reactivity and binding affinity.
The uniqueness of This compound lies in its specific sequence and linkage pattern, which confer distinct biological properties and applications.
特性
分子式 |
C32H48N2O23 |
|---|---|
分子量 |
828.7 g/mol |
IUPAC名 |
N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C32H48N2O23/c1-10(39)33-17-20(42)18(40)13(6-35)51-29(17)57-28-19(41)14(7-36)52-32(25(28)47)56-27-16(9-38)54-31(24(46)22(27)44)55-26-15(8-37)53-30(23(45)21(26)43)50-12-4-2-11(3-5-12)34(48)49/h2-5,13-32,35-38,40-47H,6-9H2,1H3,(H,33,39)/t13-,14-,15-,16-,17-,18+,19+,20-,21-,22-,23-,24-,25-,26-,27+,28+,29+,30-,31+,32-/m1/s1 |
InChIキー |
AUMWVXPGKMCSQE-OHIPCQMRSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@@H]([C@@H]2O)O[C@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)OC5=CC=C(C=C5)[N+](=O)[O-])CO)CO)CO)O)CO)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5=CC=C(C=C5)[N+](=O)[O-])CO)CO)CO)O)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


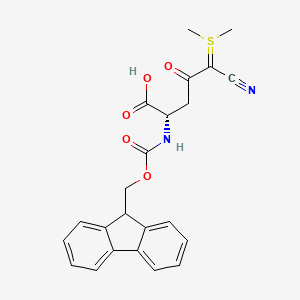
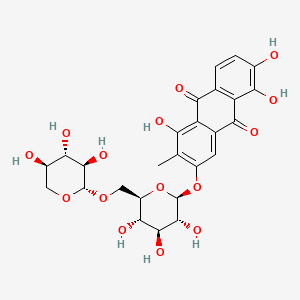
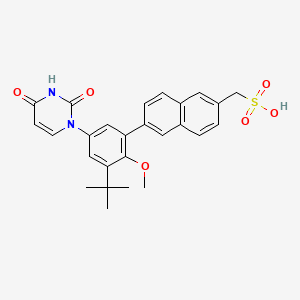
![1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-Methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxaMide](/img/structure/B12402632.png)
